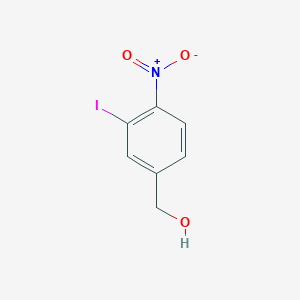
(3-Iodo-4-nitrophenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Iodo-4-nitrophenyl)methanol is an organic compound characterized by the presence of an iodine atom, a nitro group, and a hydroxymethyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Iodo-4-nitrophenyl)methanol typically involves a multi-step process. One common method starts with the diazotization of 3-iodo-4-nitroaniline, followed by a Sandmeyer reaction to introduce the iodine atom. The resulting 3-iodo-4-nitrobenzene is then subjected to a reduction reaction using diborane generated from sodium borohydride and iodine to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Iodo-4-nitrophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The iodine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Manganese dioxide (MnO₂) is commonly used for the oxidation of the hydroxymethyl group.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH₄) can be used for the reduction of the nitro group.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can replace the iodine atom under appropriate conditions.
Major Products Formed
Oxidation: (3-Iodo-4-nitrobenzaldehyde) or (3-Iodo-4-nitrobenzoic acid)
Reduction: (3-Iodo-4-aminophenyl)methanol
Substitution: Various substituted phenylmethanol derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(3-Iodo-4-nitrophenyl)methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for understanding biochemical pathways.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (3-Iodo-4-nitrophenyl)methanol depends on the specific application. For example, in biochemical studies, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the iodine and nitro groups can influence the compound’s reactivity and binding affinity to molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-Iodo-4-nitrobenzaldehyde)
- (3-Iodo-4-nitrobenzoic acid)
- (3-Iodo-4-aminophenyl)methanol
Uniqueness
(3-Iodo-4-nitrophenyl)methanol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both an iodine atom and a nitro group on the benzene ring allows for diverse chemical transformations and interactions with biological molecules.
Propriétés
Formule moléculaire |
C7H6INO3 |
|---|---|
Poids moléculaire |
279.03 g/mol |
Nom IUPAC |
(3-iodo-4-nitrophenyl)methanol |
InChI |
InChI=1S/C7H6INO3/c8-6-3-5(4-10)1-2-7(6)9(11)12/h1-3,10H,4H2 |
Clé InChI |
VWUMZAHKQJKXQY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CO)I)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


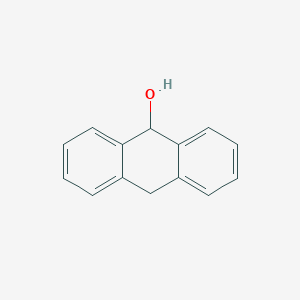
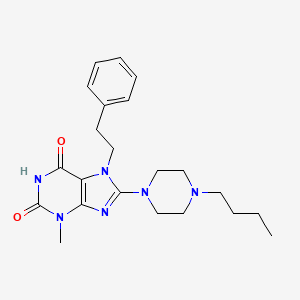
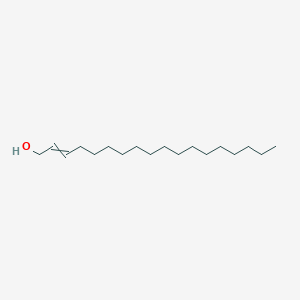
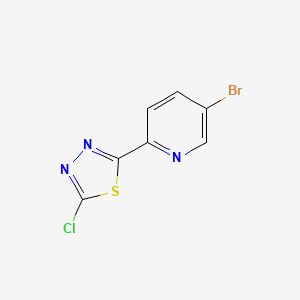
![3-(2-hydroxy-4-methylphenyl)-4-(4-methylphenyl)-5-(prop-2-en-1-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14086508.png)

![7-Chloro-1-[4-(prop-2-en-1-yloxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086521.png)
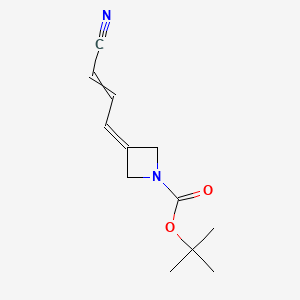
![Benzo[d]oxazole-2-carbaldehyde oxime](/img/structure/B14086532.png)
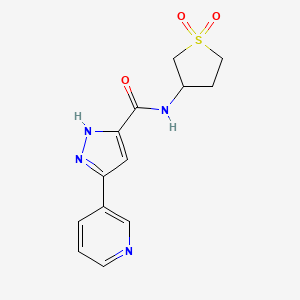
![5-(8-Aminoimidazo[1,2-a]pyrazin-3-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol](/img/structure/B14086538.png)
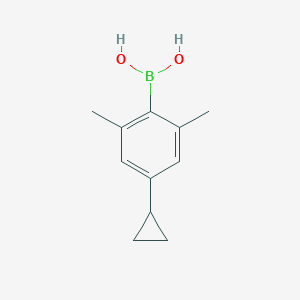
![N~3~-{3-[(7-Methyl-1,8-naphthyridin-2-YL)amino]-3-oxopropyl}-N~1~-[(7-oxo-7,8-dihydro-1,8-naphthyridin-2-YL)methyl]-beta-alaninamide](/img/structure/B14086556.png)

